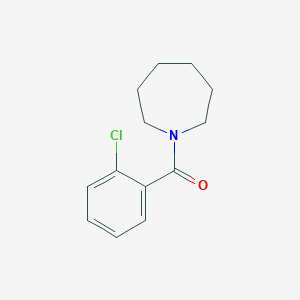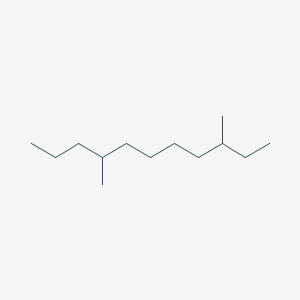
3,8-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is also known as tridecane or C13H28, and it is widely used in various industries, including the pharmaceutical, cosmetics, and petroleum industries. This compound is of great interest to scientists due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Marine Sponge Compounds and Cytotoxicity
Research on compounds from the Formosan marine sponge Negombata corticata uncovered a series of norterpenes and peroxides, including 6,6-dimethylundecane-2,5,10-trione. These compounds were tested for cytotoxicity against various human carcinoma cell lines, highlighting the potential of marine-derived substances in cancer research (Chao et al., 2010).
Antibacterial Properties from Actinobacteria
A study on actinobacterial colonies isolated from the marine East coast region of Tamil Nadu, India, identified a compound, methyl-4,8-dimethylundecanate, from Streptomyces albogriseolus ECR64. This compound exhibited significant antibacterial activity against fish pathogenic bacteria, indicating its potential as an alternative drug in aquaculture disease management (Thirumurugan et al., 2018).
Synthetic Chemistry and Molecular Analysis
The synthesis and characterization of compounds related to 3,8-dimethylundecane have been a focus in various studies. For instance, the synthesis of 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiroundecane with Chiral Axis was reported, along with detailed NMR analysis. Such studies contribute to the advancement of synthetic organic chemistry and structural elucidation techniques (Wei, 2011).
Solvent Extraction Research
In solvent extraction research, compounds like N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide have been used to study aggregation phenomena and metal extraction. This links the fields of separation sciences, soft matter research, and coordination chemistry, providing insights into micellar structures and phase transition phenomena in solvent extraction systems (Ellis & Antonio, 2012).
Propriétés
Numéro CAS |
17301-30-3 |
|---|---|
Nom du produit |
3,8-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
WOGVWUCXENBLIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCC(C)CC |
SMILES canonique |
CCCC(C)CCCCC(C)CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



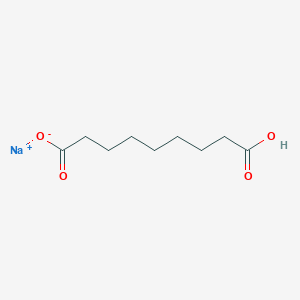
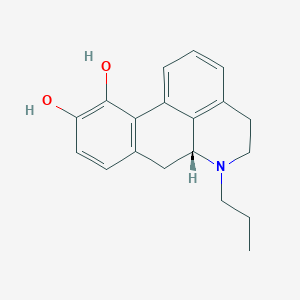

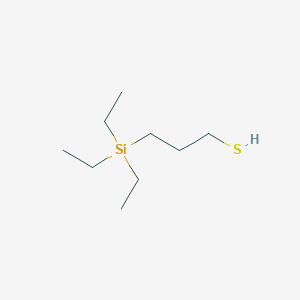
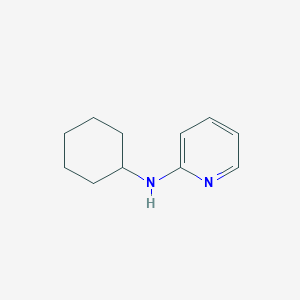
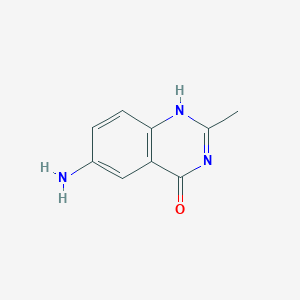
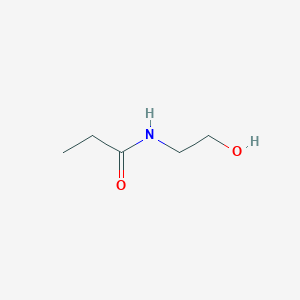
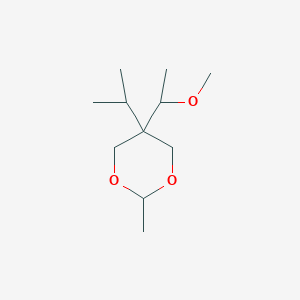
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
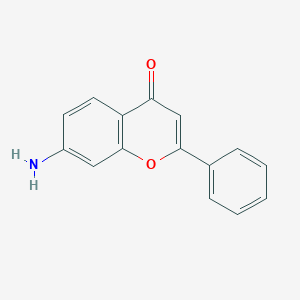
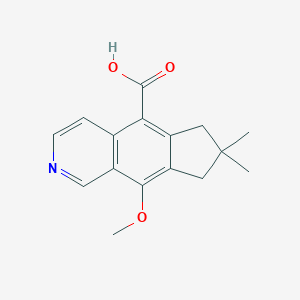
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
